molecular formula C6H9Cl B3189719 2,4-Hexadiene, 1-chloro- CAS No. 34632-89-8

2,4-Hexadiene, 1-chloro-

Cat. No. B3189719
CAS RN: 34632-89-8
M. Wt: 116.59 g/mol
InChI Key: OGAKEJHVQRBQLA-UHFFFAOYSA-N
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Description

“2,4-Hexadiene, 1-chloro-” is a chemical compound with the molecular formula C6H9Cl . It is a derivative of 2,4-Hexadiene, which is a conjugated diene . The compound has various isomers, including (E,E)- and (Z,Z)- forms .


Molecular Structure Analysis

The molecular structure of “2,4-Hexadiene, 1-chloro-” consists of a six-carbon chain with two double bonds and a chlorine atom attached to one of the carbon atoms . The exact structure can be viewed using computational chemistry tools .


Chemical Reactions Analysis

Conjugated dienes like “2,4-Hexadiene, 1-chloro-” can undergo various chemical reactions. One of the most common is the Diels-Alder reaction, which involves the formation of a six-membered ring . Other reactions include electrophilic additions, where an electrophile attacks the conjugated diene, resulting in the formation of 1,2- and 1,4-addition products .


Physical And Chemical Properties Analysis

The molecular weight of “2,4-Hexadiene, 1-chloro-” is approximately 116.589 Da . For the similar compound 2,4-Hexadiene, the molecular weight is 82.1436 . More detailed physical and chemical properties can be found in specialized databases .

Scientific Research Applications

Polymer Stabilization

The addition of HCl to 2-4 hexadiene in chlorinated solvents, such as in the stabilization of poly(vinyl chloride) (PVC), results in various chlorohexene isomers. Lewis acids like organotin chlorides can catalyze these reactions, impacting both the dehydrochlorination and isomerization of chlorohexenes. This process is significant in understanding the stabilization mechanisms of PVC polymers (Hoang, Michel, & Guyot, 1982).

Ozonization and Chemical Reactions

Chlorodienes like 1-chloro-2,4-hexadiene are selectively ozonized at non-chlorinated double bonds to produce monoozonides. These monoozonides' subsequent reactions, such as further ozonolyses and epoxidation, are crucial for understanding their chemical behavior and potential applications in organic synthesis (Griesbaum, Bandyopadhyay, & Meister, 1986).

Synthesis of Pheromones

The stereospecific synthesis of certain lactones, like those in carpenter bee pheromones, can be achieved through a sequence involving 1-chloro-2,4-hexadiene. This involves palladium-catalyzed reactions, showcasing the utility of 1-chloro-2,4-hexadiene in creating complex organic compounds (Bäckvall, Byström, & Nyström, 1985).

Gas Chromatography-Mass Spectrometry Analysis

The compound has been used in studies involving gas chromatography-mass spectrometry (GC-MS) for analyzing complex chemical reactions and product distributions. For example, reactions involving 1,4-dichloro-2-butyne and allyl bromide catalyzed by PdCl2 revealed various compounds including isomers of 1-chloro-2,4-hexadiene, illustrating its role in complex reaction analyses (Jiang, 1997).

Atmospheric Chemistry

In atmospheric chemistry, studies of the reaction of 1-chloro-2,4-hexadiene with various atmospheric oxidants like chlorine atoms and OH radicals help understand the reactivity of α,β-unsaturated carbonyl compounds in the troposphere. This has implications for understanding air quality and chemical processes in the atmosphere (Colmenar et al., 2018).

Electron-Promoted Cope Cyclization

1-Chloro-2,4-hexadiene has been studied in the context of electron-promoted Cope cyclization, a significant reaction in organic chemistry. These studies explore the impact of various substituents on the cyclization process, contributing to our understanding of reaction mechanisms in organic synthesis (Chacko & Wenthold, 2007).

Safety And Hazards

“2,4-Hexadiene, 1-chloro-” is considered hazardous. It is combustible and can cause skin irritation and serious eye damage . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation when handling this chemical .

properties

IUPAC Name

1-chlorohexa-2,4-diene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9Cl/c1-2-3-4-5-6-7/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGAKEJHVQRBQLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90956128
Record name 1-Chlorohexa-2,4-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90956128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Hexadiene, 1-chloro-

CAS RN

34632-89-8
Record name 1-Chlorohexa-2,4-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90956128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AM Ajayi, CB Ola, MB Ezeagu, PA Adeleke… - Journal of …, 2023 - Elsevier
Ethnopharmacological relevance The seed of the African walnut, Plukenetia conophora Mull.-Arg is well-known for its nutritional and medicinal values. The seed oil is widely used in …
Number of citations: 5 www.sciencedirect.com
AGM van Hattum, H Senhorst, A Tukker, MH Lamoree… - 2004 - research.vu.nl
The present report contains an extensive summary and synthesis of the final results of the Dutch research programme on chlorinated organic microcontaminants (OVOC, the Dutch …
Number of citations: 2 research.vu.nl
H Senhorst - academia.edu
The present report contains an extensive summary and synthesis of the final results of the Dutch research programme on chlorinated organic microcontaminants (OVOC, the Dutch …
Number of citations: 0 www.academia.edu

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